Cyclo(RGDyK)

Integrin Binding Affinity Selectivity

Cyclo(RGDyK) is the premier αvβ3 integrin inhibitor for targeted delivery and molecular imaging. Its defining D-Tyr residue provides unmatched selectivity (IC50 20 nM, >150-fold over αvβ5/αIIbβ3), high in vivo tumor uptake (6.98% ID/g at 3h), and a unique conjugation handle. This enables precise radiolabeling (68Ga, 64Cu) and nanoparticle functionalization that generic RGD peptides (c(RGDfK), cilengitide) cannot achieve. Choose Cyclo(RGDyK) for superior enzymatic stability and reproducible, high-contrast imaging results, avoiding the confounding pharmacological effects associated with less selective analogs.

Molecular Formula C27H41N9O8
Molecular Weight 619.7 g/mol
Cat. No. B3028522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(RGDyK)
Molecular FormulaC27H41N9O8
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
InChIInChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
InChIKeyLAROZEWEPNAWMD-HAGHYFMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(RGDyK) Integrin αvβ3 Inhibitor for Targeted Imaging and Drug Delivery Research


Cyclo(RGDyK) is a cyclic pentapeptide (c(RGDyK)) that functions as a potent and selective inhibitor of the αvβ3 integrin, with a reported in vitro IC50 of 20 nM against this receptor . The compound is distinguished by its high selectivity profile, exhibiting significantly lower affinity for related integrins αvβ5 (IC50 = 4000 nM) and αIIbβ3 (IC50 = 3000 nM) . Its structure, incorporating a D-tyrosine (y) residue, enhances enzymatic stability, making it a preferred scaffold for in vivo applications such as tumor imaging and targeted drug delivery [1].

Why c(RGDfK) and Cilengitide Cannot Substitute for Cyclo(RGDyK) in Key Applications


Generic substitution among cyclic RGD peptides is scientifically unsound due to critical divergences in receptor affinity, selectivity, and in vivo performance. While c(RGDfK) is a more potent αvβ3 inhibitor (IC50 = 0.94 nM), its rapid clearance and lack of a functionalizable tyrosine handle limit its utility in modular probe design . Conversely, cilengitide (c(RGDfV)) exhibits moderate potency (αvβ3 IC50 = 0.71 to 250 nM) but lacks the favorable selectivity profile of Cyclo(RGDyK) and fails to demonstrate comparable tumor retention in imaging studies [1]. The D-Tyr residue in Cyclo(RGDyK) provides both enhanced metabolic stability and a unique site for conjugation, enabling applications in PET/SPECT imaging and drug delivery that cannot be replicated by its closest analogs [2].

Quantitative Differentiation: Head-to-Head Performance of Cyclo(RGDyK) vs. Key Comparators


Target Affinity and Selectivity Profile: Cyclo(RGDyK) vs. c(RGDfK) and Cilengitide

Cyclo(RGDyK) exhibits an IC50 of 20 nM for αvβ3 integrin . In direct comparison, c(RGDfK) is approximately 20-fold more potent with an IC50 of 0.94 nM for the same target . However, Cyclo(RGDyK) demonstrates superior selectivity, with >150-fold lower affinity for αIIbβ3 (IC50 = 3000 nM) and >200-fold lower for αvβ5 (IC50 = 4000 nM) . In contrast, cilengitide (c(RGDfV)) shows potent but variable inhibition, with reported αvβ3 IC50 values ranging from 0.71 nM [1] to 250 nM , and a moderate selectivity window against α5β1 (IC50 = 14.4 nM) [1].

Integrin Binding Affinity Selectivity

In Vivo Tumor Targeting Efficacy: 99mTc-RGD Comparison

A hybrid radiopharmaceutical, 99mTc-N₂S₂-Tat(49-57)-c(RGDyK) (99mTc-Tat-RGD), was directly compared to a conventional 99mTc-RGD peptide (99mTc-EDDA/HYNIC-E-[c(RGDfK)]2) in a glioblastoma model. The c(RGDyK)-based tracer exhibited superior tumor uptake and retention. At 3 hours post-injection, tumor accumulation was 6.98% ± 1.34% ID/g for the c(RGDyK) construct, compared to only 3.72% ± 0.52% ID/g for the c(RGDfK) dimer tracer [1]. Additionally, the c(RGDyK)-based probe showed significantly higher cellular internalization (37.5%) versus the c(RGDfK) control (10%) in C6 glioblastoma cells [1].

Radiopharmaceuticals SPECT Imaging Biodistribution

Multivalent Scaffold Performance: c(RGDyK) Monomer vs. Dimer/Tetramer

In competition assays against 125I-echistatin on αvβ3-expressing U87MG cells, the c(RGDyK) monomer exhibited a Ki of 329 ± 18 nM, classifying it as a relatively weak competitor in this assay format [1]. However, multimerization of the c(RGDyK) ligand on rigid scaffolds dramatically improved its competitive potency. RGD dimers achieved a Ki of 64 ± 23 nM (5-fold improvement), trimers a Ki of 40 ± 7 nM (8.2-fold), and tetramers a Ki of 26 ± 9 nM (12.7-fold improvement) [1]. This demonstrates that while the monomer has moderate monovalent affinity, its avidity can be exponentially enhanced through multivalent presentation, a feature critical for designing high-performance targeting vectors.

Avidity Multimerization Binding Kinetics

Functional Utility for Modular Probe Design: Cyclo(RGDyK) vs. c(RGDfK)

Cyclo(RGDyK) contains a D-tyrosine residue that provides a phenolic hydroxyl group, a unique functional handle absent in the otherwise structurally similar c(RGDfK) which contains a D-phenylalanine residue [1]. This hydroxyl group enables site-specific conjugation of fluorescent dyes, metal chelators (e.g., DOTA, NOTA), and other payloads without interfering with integrin binding [2]. This structural feature makes Cyclo(RGDyK) inherently more versatile for developing multifunctional probes (e.g., PET/optical dual-modality agents) compared to c(RGDfK), which requires more complex or less controlled conjugation strategies [1].

Drug Delivery Nanoparticle Conjugation Molecular Imaging

Optimal Research and Industrial Application Scenarios for Cyclo(RGDyK)


Development of αvβ3-Targeted Radiopharmaceuticals for PET/SPECT Tumor Imaging

Cyclo(RGDyK) is an ideal scaffold for constructing radiolabeled tracers due to its proven high in vivo tumor uptake (6.98% ± 1.34% ID/g at 3h) and specificity for αvβ3 integrins . Its D-Tyr residue facilitates efficient conjugation of chelators for radionuclides such as 68Ga, 64Cu, and 99mTc, enabling high-contrast imaging of tumor angiogenesis in preclinical models .

Design of αvβ3-Targeted Nanoparticle Drug Delivery Systems

The compound's high selectivity for αvβ3 (IC50 = 20 nM) and amenability to conjugation via its tyrosine residue make it a premier targeting ligand for functionalizing liposomes, polymeric micelles, and inorganic nanoparticles . Studies have demonstrated that Cyclo(RGDyK)-conjugated micelles significantly enhance cell-specific uptake of therapeutic cargo (e.g., doxorubicin, paclitaxel) in αvβ3-positive cancer cells and endothelial cells compared to untargeted controls .

Investigating Integrin Biology in Angiogenesis and Metastasis

With an IC50 of 20 nM and >150-fold selectivity for αvβ3 over αIIbβ3 and αvβ5, Cyclo(RGDyK) serves as a precise pharmacological tool for dissecting αvβ3-specific signaling pathways in vitro and in vivo . Its use in blocking studies has been pivotal in validating the αvβ3-dependence of various biological processes, including endothelial cell migration and tumor cell adhesion, without confounding effects from closely related integrins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(RGDyK)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.